Cathenamine

Beschreibung

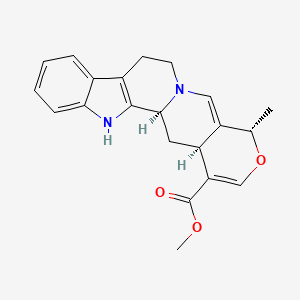

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63661-74-5 |

|---|---|

Molekularformel |

C21H22N2O3 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

methyl (1S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18-hexaene-19-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,10-12,15,19,22H,7-9H2,1-2H3/t12-,15-,19-/m0/s1 |

InChI-Schlüssel |

BXTHVTLKWJZGAA-ODYMNIRHSA-N |

SMILES |

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Isomerische SMILES |

C[C@H]1C2=CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Kanonische SMILES |

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Synonyme |

cathenamine |

Herkunft des Produkts |

United States |

Biosynthesis of Cathenamine

Precursor Compounds and Initial Condensation Reactions

The journey to cathenamine begins with the convergence of two distinct metabolic pathways to produce the foundational precursors: tryptamine (B22526) and secologanin (B1681713).

Tryptamine as an Indole (B1671886) Moiety Precursor

Tryptamine, which provides the indole ring system of this compound, is derived from the amino acid tryptophan. google.com The biosynthesis of tryptamine is a direct result of the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). google.comoup.com Tryptamine serves as the essential indole precursor for the vast array of monoterpenoid indole alkaloids. nih.govcimap.res.in

Secologanin as a Monoterpene Moiety Precursor

The second precursor, secologanin, is a monoterpene iridoid glucoside. phcogrev.comidexlab.com Its biosynthesis originates from the terpenoid pathway, specifically from geranyl diphosphate (B83284) (GPP). brocku.ca Secologanin provides the C9 or C10 carbon framework that, together with tryptamine, forms the characteristic structure of TIAs. wikipedia.org

Strictosidine (B192452) Formation via Pictet-Spengler Reaction

The crucial condensation of tryptamine and secologanin is a stereoselective Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR). google.comresearchgate.netresearchgate.netnih.gov This reaction joins the ethylamine (B1201723) side chain of tryptamine with the aldehyde group of secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. phcogrev.comresearchgate.netresearchgate.net The formation of strictosidine is a key branching point, from which the synthesis of thousands of different alkaloids diverges. google.com

Enzymatic Conversion of Strictosidine to this compound Aglycone

The transformation of the stable glucoside strictosidine into the reactive intermediates that lead to this compound is a critical step, initiated by a specific deglycosylation reaction.

Role of Strictosidine β-D-Glucosidase (SGD)

The enzyme responsible for the hydrolysis of the glucose moiety from strictosidine is strictosidine β-D-glucosidase (SGD). google.comnih.govcimap.res.inresearchgate.netnih.govresearchgate.net This deglycosylation is the entry point for the synthesis of the various TIA sub-families. nih.gov The action of SGD is considered a key control point in the biosynthetic pathway, potentially directing the flow of intermediates towards different alkaloid classes. phcogrev.comnih.gov SGD is highly specific for strictosidine. google.com

Formation of Strictosidine Aglycone and Subsequent Rearrangements

The removal of glucose from strictosidine by SGD generates a highly unstable and reactive aglycone. nih.govcimap.res.inphcogrev.com This aglycone, also referred to as a dialdehyde (B1249045) intermediate, is chemically labile. researchgate.net It spontaneously undergoes a series of rearrangements, including an intramolecular Schiff base formation. This cascade of reactions leads to the formation of a more stable, pentacyclic structure. researchgate.net The primary and most dominant product of this spontaneous cyclization and rearrangement is this compound. nih.govnih.gov The strictosidine aglycone exists in equilibrium with other isomers, including epi-cathenamine and the open-ring form 4,21-dehydrogeissoschizine (B1238243). nih.govbrocku.caresearchgate.net

This compound Isomerization and Equilibrium Dynamics

This compound is a pivotal, yet highly unstable, intermediate in the biosynthesis of monoterpenoid indole alkaloids (MIAs). universiteitleiden.nl Its central role stems from its existence within a dynamic equilibrium involving several isomeric forms. This equilibrium allows for the generation of stereochemical diversity, which is a hallmark of the heteroyohimbine alkaloids. The primary isomers in equilibrium with this compound are 4,21-dehydrogeissoschizine and 19-epithis compound. brocku.ca This complex interplay is further influenced by the tautomeric relationship between the enamine and iminium forms of this compound.

Equilibrium with 4,21-Dehydrogeissoschizine

Following the enzymatic deglycosylation of strictosidine, a cascade of non-enzymatic rearrangements occurs, leading to a mixture of isomers. nih.gov Among these, this compound exists in a dynamic equilibrium with its open-ring form, 4,21-dehydrogeissoschizine. universiteitleiden.nlbrocku.ca This equilibrium is crucial as 4,21-dehydrogeissoschizine is considered a key intermediate that can undergo various cyclizations and rearrangements to form the corynanthe, iboga, and aspidosperma alkaloid skeletons. brocku.ca

In vitro studies have demonstrated this equilibrium, and it appears to favor the formation of this compound over 4,21-dehydrogeissoschizine. brocku.ca The instability of this compound makes its isolation in a pure form challenging, as it readily interconverts with 4,21-dehydrogeissoschizine. universiteitleiden.nl This equilibrium mixture serves as the substrate pool for subsequent enzymatic reactions that lead to the formation of specific alkaloid structures. universiteitleiden.nl For instance, the conversion of this compound to ajmalicine (B1678821), 19-epi-ajmalicine, and tetrahydroalstonine (B1682762) by enzyme preparations from Catharanthus roseus cell cultures highlights the biological significance of this equilibrium. rsc.org

| Compound | Relationship to this compound | Significance |

| 4,21-Dehydrogeissoschizine | Open-ring isomer in equilibrium with this compound. universiteitleiden.nlbrocku.ca | Precursor to various MIA skeletons (corynanthe, iboga, aspidosperma). brocku.ca |

| Strictosidine | Precursor that upon deglycosylation leads to the formation of the equilibrium mixture. nih.gov | The central starting point for the biosynthesis of numerous MIAs. phcogrev.com |

| Ajmalicine | Product of the enzymatic reduction of this compound. rsc.org | A pharmacologically active heteroyohimbine alkaloid. |

| Tetrahydroalstonine | Product of the enzymatic reduction of this compound. rsc.org | A diastereomer of ajmalicine. |

| 19-Epi-ajmalicine | Product of the enzymatic reduction of this compound. rsc.org | A stereoisomer of ajmalicine. |

Equilibrium with 19-Epithis compound

The isomerization of this compound also involves its C19 epimer, 19-epithis compound. The open-ring intermediate, 4,21-dehydrogeissoschizine, is presumed to be the intermediary in the equilibrium between this compound (19S) and 19-epithis compound (19R). brocku.ca This epimerization at the C19 position is a critical branch point, as the stereochemistry at this center influences the subsequent reduction steps and ultimately the final alkaloid produced.

The existence of both this compound and 19-epithis compound allows for the formation of a wider range of heteroyohimbine diastereomers. For example, specific enzymes can selectively reduce either this compound or 19-epithis compound to yield different products. Tetrahydroalstonine synthase, for instance, can reduce both isomers, leading to tetrahydroalstonine and 19-epi-ajmalicine, respectively. acs.org This demonstrates how the equilibrium between these epimers provides the necessary substrates for the enzymatic synthesis of stereochemically diverse alkaloids.

| Isomer | Stereochemistry at C19 | Significance |

| This compound | S | Precursor to ajmalicine and tetrahydroalstonine. acs.org |

| 19-Epithis compound | R | Precursor to 19-epi-ajmalicine. acs.org |

Iminium and Enamine Tautomerism

This compound, as a 1,2,3,4-tetrahydropyridine derivative, exists as an enamine. thieme-connect.de This enamine form is in tautomeric equilibrium with its corresponding iminium species. acs.org This tautomerization involves a shift in the position of a proton and a pi bond. pbworks.com The iminium cation is a highly reactive electrophile, which is crucial for the subsequent reduction reactions in the biosynthetic pathway. nih.govacs.org

The reduction of the iminium form of this compound is an enzyme-catalyzed process that is dependent on cofactors such as NADPH. researchgate.net This reduction is a key step in the formation of stable heteroyohimbine alkaloids like ajmalicine and tetrahydroalstonine. brocku.ca It is the iminium tautomer, not the enamine, that is the substrate for the reductase enzymes. acs.org The equilibrium between the enamine and iminium forms is therefore essential for the progression of the biosynthetic pathway, allowing the cell to channel the reactive iminium species into specific, stereocontrolled reduction reactions. acs.org

| Tautomer | Key Feature | Role in Biosynthesis |

| Enamine | Contains a C=C-N functional group. | The more stable, observable form of this compound. thieme-connect.de |

| Iminium | Contains a C=N+ functional group. | The reactive electrophile that undergoes enzymatic reduction. nih.govacs.org |

Enzymology of Cathenamine and Downstream Transformations

Enzymes Catalyzing Cathenamine Formation

The generation of this compound is a pivotal step that follows the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). This initial reaction is catalyzed by strictosidine synthase. google.com The subsequent conversion of strictosidine to this compound is a key reaction that unlocks the pathway to numerous alkaloids.

Initially, it was proposed that a specific enzyme, this compound synthase, was responsible for the conversion of 4,21-dehydrogeissoschizine (B1238243) to this compound. d-nb.info However, further research has clarified the enzymatic process. The deglycosylation of strictosidine, a reaction catalyzed by strictosidine β-D-glucosidase (SGD), yields a highly reactive aglycone. google.comuniversiteitleiden.nlmdpi.com This unstable intermediate can spontaneously cyclize to form this compound and its isomers through an intramolecular Schiff base formation. Studies using 1H-NMR to monitor the conversion of strictosidine by purified glucosidase from Catharanthus roseus did not detect 4,21-dehydrogeissoschizine, suggesting that a carbinolamine is the direct intermediate and that a dedicated this compound synthase is not required for this transformation. d-nb.info Thus, strictosidine β-D-glucosidase is the key enzyme that initiates the cascade leading to this compound. nih.govresearchgate.net

This compound Reductases and Stereoselective Conversions

The reduction of this compound is a crucial step that channels the metabolic flow toward specific classes of heteroyohimbine alkaloids. This reduction is carried out by a group of enzymes known as this compound reductases, which are NADPH-dependent. universiteitleiden.nlnih.gov These enzymes exhibit significant stereoselectivity, which is fundamental to the formation of different diastereomers.

The reduction of the iminium form of this compound can lead to the formation of several diastereomers, including ajmalicine (B1678821) and tetrahydroalstonine (B1682762). nih.govoup.com The stereochemistry at positions C19 and C20 determines the specific isomer formed. acs.org Chemical reduction of strictosidine aglycone can yield three diastereomers: ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine, highlighting the chemical feasibility of these structures. nih.gov However, enzymatic reactions in plants are highly controlled to produce specific isomers. Ajmalicine and tetrahydroalstonine are two prominent heteroyohimbine alkaloids that result from the stereospecific reduction of this compound intermediates. researchgate.net The formation of these compounds represents a significant branch point in MIA biosynthesis. universiteitleiden.nl

Two key enzymes involved in the stereoselective reduction of this compound are Heteroyohimbine Synthase (HYS) and Tetrahydroalstonine Synthase (THAS). mdpi.com Both are medium-chain dehydrogenase/reductases (MDRs). researchgate.netresearchgate.net

Tetrahydroalstonine Synthase (THAS) specifically catalyzes the reduction of the this compound iminium isomer to form tetrahydroalstonine (possessing 19S, 20S stereochemistry). oup.comacs.org It channels the metabolic flux towards the heteroyohimbine scaffold by reducing the iminium form of this compound. THAS relies on the natural tendency of the enamine and imine forms of the substrate to tautomerize under physiological conditions to selectively bind and reduce the correct isomer. nih.gov

Heteroyohimbine Synthase (HYS) displays a broader substrate and product profile. It can reduce this compound to produce a mixture of ajmalicine (with 19S, 20R stereochemistry) and tetrahydroalstonine. oup.comacs.org Some HYS variants can also produce 19-epi-ajmalicine. mdpi.com The different product specificities of THAS and HYS are attributed to subtle differences in their active site architectures, which dictate the stereochemical outcome of the reduction. researchgate.net

The table below summarizes the key enzymes and their products in the downstream conversion of this compound.

| Enzyme | Substrate(s) | Product(s) |

| Strictosidine β-D-glucosidase (SGD) | Strictosidine | This compound (via unstable aglycone) |

| Tetrahydroalstonine Synthase (THAS) | This compound (iminium form) | Tetrahydroalstonine |

| Heteroyohimbine Synthase (HYS) | This compound, epi-cathenamine | Ajmalicine, Tetrahydroalstonine, 19-epi-ajmalicine |

Formation of Ajmalicine and Tetrahydroalstonine Diastereomers

Branch-Point Enzymes in Diverse Alkaloid Biosynthesis from this compound

This compound's strategic position as a central intermediate makes it a crucial branch point for the biosynthesis of a wide variety of alkaloids. universiteitleiden.nl The enzymes that act upon this compound and its related isomers direct the carbon skeleton into distinct structural classes.

This compound is a key intermediate in the biosynthesis of Corynanthe-type alkaloids. researchgate.net The reduction of this compound and its isomers by enzymes like HYS and THAS directly yields heteroyohimbine alkaloids, which are a subgroup of the Corynanthe class. researchgate.net The equilibrium between this compound, epithis compound, and the open-ring form, 4,21-dehydrogeissoschizine, further expands the biosynthetic possibilities. researchgate.net While HYS and THAS lead to heteroyohimbines, other enzymes can utilize these intermediates to produce different Corynanthe alkaloid scaffolds. For instance, 4,21-dehydrogeissoschizine can be reduced to geissoschizine, a precursor for other alkaloid types. researchgate.net The enzymatic landscape at this junction is a prime example of how nature achieves metabolic diversity from a common precursor.

Postulated Pathways to Aspidosperma and Iboga Alkaloids

The biosynthetic journey from the central intermediate, this compound, to the structurally complex Aspidosperma and Iboga classes of monoterpenoid indole (B1671886) alkaloids (MIAs) is not a direct conversion but rather a highly branched and intricate network of enzymatic reactions. Following the deglycosylation of strictosidine, a cascade of reactive intermediates is formed, including this compound and 4,21-dehydrogeissoschizine. nih.govmdpi.com These molecules serve as the entry points to divergent pathways that ultimately yield the distinct alkaloid skeletons.

Research has elucidated that the formation of the Aspidosperma and Iboga scaffolds does not proceed directly from this compound itself but from a downstream, highly reactive common intermediate known as dehydrosecodine. researchgate.netnih.gov The pathway leading to this crucial branch point involves several enzymatic steps. An important enzyme, geissoschizine synthase (GS), can reduce this compound to form geissoschizine. nih.govebi.ac.uk Further downstream, the intermediate stemmadenine (B1243487) undergoes acetylation and subsequent oxidation, a step involving O-acetylstemmadenine oxidase (ASO), to generate the dehydrosecodine intermediate. nih.govnih.gov

The fate of dehydrosecodine is the critical juncture where the pathways to Aspidosperma and Iboga alkaloids diverge. This divergence is controlled by a class of homologous carboxylesterase (CXE)-like enzymes that function as specialized cyclases. researchgate.net These enzymes catalyze regio- and enantiodivergent formal [4+2] cycloaddition reactions, dictating the formation of either the Aspidosperma or the Iboga core structure from the same precursor. researchgate.netbiorxiv.org

Formation of the Aspidosperma Scaffold

The synthesis of the Aspidosperma alkaloid framework is catalyzed by the enzyme Tabersonine (B1681870) Synthase (TS). This enzyme acts on the dehydrosecodine intermediate, orchestrating a [4+2] cycloaddition reaction to form (-)-tabersonine. researchgate.netwhiterose.ac.uk (-)-Tabersonine is a key precursor to a wide array of Aspidosperma alkaloids, including vindoline (B23647), which is one of the two monomers required for the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. researchgate.netnih.gov The reaction showcases remarkable enzymatic control to yield a specific stereoisomer.

Formation of the Iboga Scaffold

The construction of the Iboga alkaloid skeleton is also initiated from the dehydrosecodine intermediate but is catalyzed by a different set of cyclases. researchgate.net

Catharanthine (B190766) Synthase (CS) , an enzyme found in Catharanthus roseus, catalyzes a formal Diels-Alder cyclization of dehydrosecodine to produce (+)-catharanthine. nih.govresearchgate.netacs.org Like vindoline, (+)-catharanthine is the other essential monomeric precursor for vinblastine. nih.gov

Coronaridine Synthase (CorS) , identified in plants such as Tabernanthe iboga, also acts on dehydrosecodine. researchgate.net It catalyzes the formation of the Iboga scaffold but leads to the production of (-)-coronaridine, a precursor to the anti-addiction agent ibogaine. researchgate.netwhiterose.ac.uk

The existence of these distinct enzymes (TS, CS, and CorS) highlights how plants have evolved sophisticated enzymatic machinery to create vast chemical diversity from a common biosynthetic intermediate. The specific cyclase present in a given plant species determines which class of alkaloid scaffold is predominantly produced.

Detailed Research Findings

The tables below summarize the key enzymatic steps and intermediates involved in the transformation of this compound-downstream products into the Aspidosperma and Iboga alkaloid scaffolds.

Table 1: Key Enzymes in the Biosynthesis of Aspidosperma and Iboga Scaffolds

| Enzyme | Abbreviation | Function | Pathway | Source Organism Example |

| Geissoschizine Synthase | GS | Dual-function enzyme; reduces this compound and acts on the ASO product. nih.govebi.ac.uk | Common Pathway | Catharanthus roseus |

| O-acetylstemmadenine oxidase | ASO | Oxidizes O-acetylstemmadenine to form a reactive intermediate leading to dehydrosecodine. nih.govnih.gov | Common Pathway | Catharanthus roseus |

| Tabersonine Synthase | TS | Catalyzes [4+2] cycloaddition of dehydrosecodine to form (-)-tabersonine. researchgate.net | Aspidosperma | Catharanthus roseus, Tabernanthe iboga |

| Catharanthine Synthase | CS | Catalyzes [4+2] cycloaddition of dehydrosecodine to form (+)-catharanthine. researchgate.net | Iboga | Catharanthus roseus |

| Coronaridine Synthase | CorS | Catalyzes cycloaddition of dehydrosecodine leading to (-)-coronaridine. researchgate.netwhiterose.ac.uk | Iboga | Tabernanthe iboga |

Table 2: Key Intermediates in Postulated Pathways

| Compound | Role | Precursor(s) | Subsequent Product(s) |

| This compound | Early reactive intermediate | Strictosidine (via deglycosylation) | Geissoschizine, 4,21-Dehydrogeissoschizine |

| Stemmadenine | Central intermediate before scaffold divergence | 19E-geissoschizine nih.gov | O-acetylstemmadenine |

| Dehydrosecodine | Key reactive substrate for cyclases researchgate.net | O-acetylstemmadenine (via ASO and other steps) nih.govnih.gov | (-)-Tabersonine, (+)-Catharanthine, (-)-Coronaridine |

| (-)-Tabersonine | Core Aspidosperma scaffold researchgate.net | Dehydrosecodine | Vindoline (multi-step) |

| (+)-Catharanthine | Core Iboga scaffold researchgate.net | Dehydrosecodine | Vinblastine (with vindoline) |

| (-)-Coronaridine | Core Iboga scaffold researchgate.net | Dehydrosecodine | Ibogaine (multi-step) |

Chemical and Biomimetic Synthesis of Cathenamine and Analogues

Biomimetic Synthesis Approaches

Biomimetic synthesis attempts to replicate the natural formation of compounds. In the case of cathenamine, these approaches are centered around the enzymatic or chemical transformation of its natural precursor, strictosidine (B192452).

The biosynthesis of heteroyohimbine alkaloids begins with the universal precursor strictosidine. nih.gov The initial step involves the deglycosylation of strictosidine, catalyzed by the enzyme strictosidine β-D-glucosidase (SGD), to produce the highly reactive strictosidine aglycone. nih.govoup.comresearchgate.net This aglycone is unstable and spontaneously undergoes a series of rearrangements. nih.gov In an intramolecular Schiff base formation, the tetracyclic strictosidine aglycone closes to form the pentacyclic this compound and its isomers.

Key intermediates in this process include this compound, its stereoisomer 19-epithis compound, and the open-ring form, 4,21-dehydrogeissoschizine (B1238243). researchgate.net An equilibrium exists in solution between these isomers. nih.govresearchgate.net The enzymatic reduction of the iminium form of this compound, which is NADPH-dependent, is a crucial step leading to the formation of heteroyohimbine alkaloids like ajmalicine (B1678821), tetrahydroalstonine (B1682762), and 19-epiajmalicine. researchgate.netuni-muenchen.de

Early biomimetic studies demonstrated that the glucolysis of strictosidine could yield this compound and 19-epithis compound. rsc.orgrsc.org Further research identified an enzyme, named this compound synthase, that catalyzes the synthesis of this compound from 4,21-dehydrogeissoschizine. uni-muenchen.de When 4,21-dehydrogeissoschizine was used as a substrate with enzyme preparations from Catharanthus roseus cell cultures in the absence of NADPH, this compound was formed in a 74% yield. uni-muenchen.de

| Substrate | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 4,21-Dehydrogeissoschizine | Enzyme prep. from C. roseus, without NADPH | This compound | 74% | uni-muenchen.de |

| 4,21-Dehydrogeissoschizine | Enzyme prep. from C. roseus, with NADPH | Ajmalicine, 19-Epiajmalicine, Tetrahydroalstonine | 25%, 18%, 11% respectively | uni-muenchen.de |

Total Synthesis Strategies Involving this compound or its Analogues

Total synthesis provides a non-biological route to this compound and related alkaloids, offering opportunities to create structural analogues not found in nature. A concise strategy has been developed for the synthesis of alkaloids from the heteroyohimboid and corynantheioid families, which includes the total synthesis of (±)-cathenamine. acs.org These strategies often aim for a collective synthesis approach, where multiple natural products can be generated from a common intermediate, mirroring the divergent nature of biosynthesis. researchgate.net

One notable strategy involves the synthesis of key biosynthetic intermediates like secologanin (B1681713), which can then be used in divergent synthetic pathways. researchgate.net For instance, gram-scale synthesis of secologanin tetraacetate has been achieved, serving as a crucial building block for bioinspired syntheses of various monoterpenoid indole (B1671886) alkaloids. researchgate.net The total synthesis of complex analogues, such as those of vinblastine (B1199706), has also been accomplished through multi-step sequences that create modified core ring systems. nih.gov These syntheses often rely on powerful chemical reactions like the Diels-Alder reaction or intramolecular Schmidt reactions to construct the intricate polycyclic frameworks of these alkaloids. nih.gov

| Target Compound Class | Key Strategy / Reaction | Significance | Reference |

|---|---|---|---|

| Heteroyohimboid/Corynantheioid Alkaloids (inc. This compound) | Concise synthetic strategy | Provides access to (±)-cathenamine and related structures. | acs.org |

| Monoterpenoid Indole Alkaloids | Collective synthesis from common intermediates (e.g., secologanin) | Enables the synthesis of numerous different alkaloids from one scheme. | researchgate.net |

| Dendrobatid Alkaloids | Diels-Alder reaction followed by an intramolecular Schmidt reaction | Establishes multiple stereocenters and constructs the tricyclic core. | nih.gov |

Synthetic Studies of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is crucial for exploring structure-activity relationships and developing novel therapeutic agents. Research in this area often involves modifying the precursors in the biosynthetic pathway. For example, by using tryptamine (B22526) or secologanin analogues, scientists can prompt the enzymatic machinery to produce "unnatural" strictosidine analogues. nih.gov These modified precursors can then be processed by downstream enzymes to form novel alkaloid derivatives. nih.govresearchgate.net

One approach involves metabolic engineering, where the substrate specificity of key enzymes like strictosidine synthase (STS) is altered. nih.gov By creating STS variants, researchers can facilitate the reaction of non-natural substrates, leading to the stereoselective synthesis of a variety of β-carboline analogues, which are the precursors to this compound analogues. nih.gov

Synthetic studies have also focused on the non-enzymatic steps in alkaloid biosynthesis, such as the cyclization of this compound derivatives. acadiau.ca For instance, the total synthesis of vinblastine analogues with deep-seated structural modifications in the vindoline (B23647) subunit has been achieved. nih.gov These complex syntheses utilize powerful cycloaddition cascades to build novel core ring systems, leading to potent analogues that provide insights into the structural requirements for biological activity. nih.gov

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Metabolic Engineering & Precursor Directed Biosynthesis | Utilizing engineered enzymes (e.g., STS variants) to accept non-natural tryptamine or secologanin analogues. | Generation of unnatural strictosidine analogues for conversion into novel alkaloids. | nih.gov |

| Total Synthesis of Analogues | Multi-step chemical synthesis to create molecules with significant structural modifications compared to the natural product. | Synthesis of vinblastine analogues with modified vindoline core ring systems. | nih.gov |

| Exploiting Non-enzymatic Steps | Leveraging spontaneous chemical reactions within a biosynthetic pathway, such as cyclizations. | Studying the cyclization of this compound derivatives. | acadiau.ca |

Mechanistic Investigations of Cathenamine Transformations

Reaction Mechanisms for Cathenamine Formation from Strictosidine (B192452) Aglycone

The biosynthesis of this compound begins with the central precursor strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). google.comresearchgate.net The first committed step in the divergence of the MIA pathways is the enzymatic removal of the glucose moiety from strictosidine. google.com This hydrolysis is catalyzed by strictosidine β-D-glucosidase (SGD), yielding a highly reactive and unstable intermediate known as strictosidine aglycone. nih.gov

The strictosidine aglycone is a labile dialdehyde (B1249045) that does not persist in solution. researchgate.net It spontaneously undergoes a cascade of non-enzymatic reactions, including an intramolecular Schiff base formation between the primary amine of the tryptamine moiety and one of the aldehyde groups. This cyclization results in the formation of the pentacyclic enamine, this compound, along with its isomers. This conversion represents a critical branch point in MIA biosynthesis, channeling the metabolic flux towards the heteroyohimbine class of alkaloids. The formation of this compound from the strictosidine aglycone is illustrated in the diagram below.

Diagram illustrating the conversion of Strictosidine to this compound. Modified from Stöckigt et al. (1983). researchgate.net

Proposed Mechanisms for this compound Reduction to Downstream Alkaloids

The conversion of this compound to the stable heteroyohimbine alkaloids, such as ajmalicine (B1678821), tetrahydroalstonine (B1682762), and 19-epi-ajmalicine, is an NADPH-dependent reductive process catalyzed by specific enzymes. nih.gov Early research suggested that a "this compound reductase" was responsible for this transformation. oup.com However, further mechanistic studies have refined this understanding.

It is now proposed that the enamine of this compound exists in tautomeric equilibrium with a corresponding iminium species in solution. nih.govacs.org It is this iminium ion, rather than the enamine double bond, that serves as the substrate for the enzymatic reduction. nih.govacs.org This hypothesis is chemically reasonable, as the reduction of an iminium is a more facile process. nih.gov Several reductases, belonging to the medium-chain dehydrogenase/reductase (MDR) family, have been identified that catalyze this step with varying product specificities. acs.orgmdpi.com

Key enzymes involved in this reduction include:

Tetrahydroalstonine Synthase (THAS): This enzyme primarily catalyzes the reduction of the strictosidine aglycone equilibrium mixture to form tetrahydroalstonine. nih.govmdpi.com

Heteroyohimbine Synthase (HYS): This enzyme can reduce this compound to produce a mixture of stereoisomers, including ajmalicine and tetrahydroalstonine. mdpi.comoup.com

The reduction is stereoselective, with the enzyme controlling which face of the iminium intermediate is attacked by the hydride from NADPH, thereby determining the final stereochemistry of the resulting alkaloid. nih.govacs.org

Table 1: Enzymes in this compound Reduction and Their Products

| Enzyme | Abbreviation | Substrate Isomer(s) | Primary Product(s) | Source(s) |

|---|---|---|---|---|

| Tetrahydroalstonine Synthase | THAS | Strictosidine Aglycone (this compound/Iminium form) | Tetrahydroalstonine | nih.govmdpi.com |

| Heteroyohimbine Synthase | HYS | This compound | Ajmalicine, 19-epi-ajmalicine | mdpi.com |

Stereochemical Control in this compound-Derived Alkaloids

The precise three-dimensional structure of the final alkaloid products is critical to their biological activity. nih.gov The stereochemistry of alkaloids derived from this compound is determined at several key stages, involving both the inherent chemistry of the intermediates and the stereospecificity of the enzymes that act upon them.

The stereocenter at carbon 19 (C-19) is a defining feature of many heteroyohimbine alkaloids. The strictosidine aglycone naturally exists as a mixture of equilibrating isomers, most notably this compound, which has the S configuration at C-19, and its diastereomer, 19-epi-cathenamine, which has the R configuration. acs.orgbiorxiv.org

The stereochemical outcome of the reduction is dictated by the specific reductase enzyme involved. acs.org Different enzymes exhibit distinct substrate preferences and stereocontrol, leading to different products. For example, enzymes from Catharanthus roseus show variable stereoselectivity:

The reduction of This compound (19S) tends to produce tetrahydroalstonine (19S, 20S) . acs.org

The reduction of 19-epi-cathenamine (19R) leads to 19-epi-ajmalicine (19R, 20R) . acs.org

This enzymatic control allows for the specific formation of different diastereomers from a common pool of precursors. acs.org The stereochemistry at C-19 is thus established by a combination of the spontaneous isomerization of the strictosidine aglycone and the selective, stereospecific reduction by downstream synthases. acs.orgjst.go.jp

Table 2: C-19 Stereochemistry Control in Heteroyohimbine Biosynthesis

| Precursor Isomer | C-19 Config. | Enzyme (Example) | Product | Product C-19, C-20 Config. | Source(s) |

|---|---|---|---|---|---|

| This compound | S | CrTHAS | Tetrahydroalstonine | S, S | acs.org |

All alkaloids derived directly from strictosidine initially possess an S configuration at the C-3 position, which is established during the Pictet-Spengler reaction catalyzed by strictosidine synthase. nih.govbiorxiv.org While many heteroyohimbine alkaloids like ajmalicine and tetrahydroalstonine retain this 3(S) stereochemistry, a significant number of important MIAs, including the antihypertensive drug reserpine, feature an inverted 3(R) configuration. biorxiv.orgresearchgate.net

The mechanism for this crucial stereochemical inversion was a long-standing question in alkaloid biosynthesis. biorxiv.orgresearchgate.net Recent research has identified a conserved two-enzyme system that collaboratively catalyzes this inversion:

Heteroyohimbine/Yohimbine/Corynanthe C3-Oxidase (HYC3O): This FAD-dependent oxidase initiates the process by abstracting a hydride from the H-3 position of a 3(S) configured substrate. biorxiv.org This oxidation generates a 3-dehydro intermediate.

C3-Reductase (HYC3R): This reductase then reduces the 3-dehydro intermediate. Crucially, it delivers a hydride to the opposite face (si-face) of the molecule from where the original hydride was removed. biorxiv.org This results in the formation of a product with the inverted 3(R) stereochemistry. biorxiv.orgresearchgate.net

This oxidase-reductase pair provides a definitive mechanism for the origin of 3(R) MIAs and represents a significant point of diversification in the pathway, enabling the synthesis of a different class of pharmacologically active compounds. biorxiv.org

Analytical Methodologies in Cathenamine Research

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While basic identification of alkaloids is a primary step, advanced spectroscopic methods are crucial for detailed structural elucidation, especially for transient molecules like cathenamine and its related isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail regarding the molecular structure of alkaloids. numberanalytics.com For compounds in the this compound biosynthetic pathway, high-field 2D NMR techniques are employed to confirm structural features and stereochemistry. hebmu.edu.cn For instance, NMR analysis was essential in identifying an analog of the MIA isositsirikine, which formed from an unusual biosynthetic precursor, by revealing key structural elements like an unsubstituted indole (B1671886) ring, a hydroxymethylene group, a methyl ester, and an ethylidene group. nih.gov This level of detail is critical for differentiating between closely related isomers such as this compound and epithis compound which exist in equilibrium. brocku.ca

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation patterns of alkaloids. numberanalytics.com High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the detection of stable isotopes and the analysis of complex alkaloid profiles. hebmu.edu.cnnihonika.co.jp In studies of Catharanthus roseus, LC-MS is used to analyze extracted alkaloids, with target mass peaks often detected within a narrow 5 ppm window compared to the theoretical mass. nih.govnihonika.co.jp This precision is vital for identifying specific alkaloids in a mixture and for tracking the incorporation of labeled precursors.

| Spectroscopic Technique | Application in this compound-Related Research | Key Findings/Capabilities |

| 2D NMR Spectroscopy | Detailed structural and stereochemical elucidation of MIA pathway intermediates and products. hebmu.edu.cnnih.gov | Confirms connectivity and spatial arrangement of atoms, crucial for distinguishing isomers like this compound/epithis compound. brocku.canumberanalytics.com |

| High-Resolution MS | Accurate mass determination and molecular formula confirmation. hebmu.edu.cnnihonika.co.jp | Provides elemental composition, aiding in the identification of unknown alkaloids and verifying known ones. nihonika.co.jp |

| LC-MS/MS | Separation and fragmentation analysis of complex alkaloid mixtures. nihonika.co.jpnih.gov | Identifies individual compounds in a mixture and provides structural information based on fragmentation patterns. nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to alkaloid research, enabling the separation, purification, and quantification of specific compounds from complex plant extracts or reaction mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most frequently used analytical technique for both the separation and quantification of monoterpenoid indole alkaloids. iiim.res.inresearchgate.net It is a versatile method used to analyze crude extracts, monitor enzymatic reactions, and purify specific compounds. nih.govnih.gov In the context of this compound research, HPLC systems equipped with UV or photodiode array (PDA) detectors are common. The technique's resolving power is essential, as this compound is part of a complex equilibrium involving 4,21-dehydrogeissoschizine (B1238243) and epithis compound, all of which must be separated from other pathway alkaloids. brocku.ca Quantitative HPLC assays are used to determine the kinetic constants of enzymes like strictosidine (B192452) synthase, which precedes this compound formation. nih.gov

Thin-Layer Chromatography (TLC): TLC is another valuable technique used for analyzing mixtures and separating compounds. ijpsjournal.com While often used for initial screening and qualitative analysis due to its speed and simplicity, High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation and quantification capabilities. These methods are based on the principle of differential partitioning between a stationary and a mobile phase. ijpsjournal.com

| Chromatographic Technique | Principle | Role in this compound Research |

| HPLC | Adsorption/Partition | Primary method for separation and quantification of this compound and related MIAs from plant extracts and enzymatic assays. iiim.res.inresearchgate.net |

| LC-MS | Combination of liquid chromatography separation with mass spectrometry detection. | Used for comprehensive analysis, allowing for the identification and quantification of alkaloids in complex biological samples. nih.gov |

| TLC/HPTLC | Adsorption/Partition | Rapid screening of alkaloid profiles in plant extracts; qualitative analysis of reaction products. ijpsjournal.com |

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence for biosynthetic precursors and reaction mechanisms. wikipedia.org This method involves supplying a producing organism or cell-free system with a precursor molecule containing a "heavy" stable isotope (e.g., ²H, ¹³C, or ¹⁵N). wikipedia.orgnih.gov

In the study of MIA biosynthesis, isotopically labeled precursors are "fed" to the plant or cell culture, and the final alkaloid products are isolated and analyzed. hebmu.edu.cn The presence and position of the isotope label are then detected, typically using mass spectrometry or NMR. wikipedia.orguniversiteitleiden.nl For example, deuterium-labeled tryptamine (B22526) has been used to monitor the rate of synthesis and transport of MIAs in C. roseus at the single-cell level. researchgate.net Such experiments are crucial for elucidating the complex pathway leading from strictosidine, through the unstable this compound intermediate, to the vast array of final alkaloid structures. hebmu.edu.cnnih.gov This approach allows researchers to confirm that specific precursors are utilized and to probe the mechanistic details of the enzymatic transformations. hebmu.edu.cn

| Isotope | Detection Method | Application in MIA Biosynthesis |

| ¹³C | NMR, Mass Spectrometry | Tracing the carbon skeleton from primary metabolism (e.g., through the shikimate pathway) into the indole ring of tryptamine and subsequently into this compound and other MIAs. universiteitleiden.nl |

| ²H (Deuterium) | Mass Spectrometry, NMR | Used to label precursors like tryptamine to study metabolic flux and the rates of synthesis and transport of alkaloids. researchgate.net |

| ¹⁵N | Mass Spectrometry | Tracking the nitrogen atom from tryptophan into the alkaloid structures, helping to match biosynthetic gene clusters with their metabolic products. nih.gov |

Enzymatic Assay Systems for Kinetic Characterization

Understanding the enzymes that catalyze the formation and conversion of this compound requires robust in vitro assay systems. These assays are designed to measure enzyme activity and determine key kinetic parameters, such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). nih.gov

A typical enzymatic assay for an enzyme in the MIA pathway involves incubating the purified or partially purified enzyme with its substrate(s) under controlled conditions (e.g., specific pH, temperature). nih.gov For example, assays for strictosidine synthase, the enzyme that produces the direct precursor to the this compound branch point, involve incubating the enzyme with tryptamine and secologanin (B1681713). nih.gov The reaction is stopped after a set time, and the products are analyzed, most commonly by HPLC, to quantify the amount of product formed. nih.govnih.gov This data allows for the calculation of reaction rates and kinetic constants. nih.gov Such assays have been critical in characterizing the enzymes that reduce the iminium form of this compound, which are dependent on the cofactor NADPH. brocku.ca These systems are essential for confirming the function of genes discovered through transcriptomics and for understanding how the flux through the pathway is regulated. researchgate.netscispace.com

Metabolic Engineering and Synthetic Biology Applications

Heterologous Expression of Cathenamine Biosynthetic Enzymes

The production of this compound in a heterologous host first requires the successful expression of the enzymes that synthesize its precursor, strictosidine (B192452). This involves the condensation of tryptamine (B22526) and secologanin (B1681713), a reaction catalyzed by strictosidine synthase (STR). researchgate.net Subsequently, the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) yields the reactive strictosidine aglycon, which then leads to the formation of this compound. oup.comnih.gov

The heterologous expression of these enzymes, particularly in microbial hosts like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, has been a significant focus of research. core.ac.ukresearchgate.net Yeast is often favored due to its status as a generally regarded as safe (GRAS) organism and its ability to support the functional expression of complex plant enzymes, including cytochrome P450s, which are often involved in MIA pathways. oup.comoup.com

Key enzymes that have been heterologously expressed to facilitate this compound and downstream alkaloid production include:

Strictosidine Synthase (STR): Catalyzes the crucial Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. researchgate.net

Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine, initiating the formation of this compound. nih.gov

Researchers have successfully expressed these enzymes in yeast, laying the groundwork for the engineered biosynthesis of a variety of MIAs. biorxiv.org

Engineered Biosynthesis of this compound in Microbial Hosts

The engineered biosynthesis of this compound in microbial hosts like S. cerevisiae and Pichia pastoris represents a promising alternative to extraction from plant sources, which often yield low quantities of desired alkaloids. mdpi.comresearchgate.net These efforts involve reconstructing the multi-step biosynthetic pathway from simple feedstocks.

A typical strategy involves:

Establishing the Precursor Pathways: Engineering the host to produce the necessary precursors, tryptamine (derived from the shikimate pathway) and secologanin (derived from the terpenoid pathway). researchgate.net

Expressing the Core MIA Pathway Enzymes: Introducing the genes for STR and SGD to convert the precursors into this compound. oup.com

Introducing Downstream Enzymes: Expressing additional enzymes, such as reductases or oxidases, to convert this compound into specific alkaloids of interest. universiteitleiden.nl

For instance, the co-expression of Rauvolfia serpentina SGD (RsSGD) in yeast has been utilized to convert strictosidine to the strictosidine aglycon, which then spontaneously forms this compound and other related intermediates. oup.com By further introducing enzymes like heteroyohimbine synthase (HYS), researchers have successfully produced heteroyohimbine alkaloids like ajmalicine (B1678821) and tetrahydroalstonine (B1682762). oup.com

Table 1: Examples of Engineered Biosynthesis of Alkaloids via this compound Intermediate in Yeast

| Host Organism | Target Alkaloid(s) | Key Enzymes Expressed (Post-Strictosidine) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Catharanthine (B190766), Tabersonine (B1681870) | Strictosidine β-glucosidase (SGD), O-acetylstemmadenine oxidase | biorxiv.org |

| Saccharomyces cerevisiae | Serpentine, Alstonine, Corynantheidine | Rauvolfia serpentina strictosidine β-D-glucosidase (RsSGD), Heteroyohimbine synthase (HYS), Serpentine synthase (SS) | oup.com |

| Pichia pastoris | Catharanthine | Full biosynthetic pathway including STR and SGD | researchgate.net |

| Saccharomyces cerevisiae | Kratom alkaloids (Mitragynine, Speciogynine) | Strictosidine synthase (STR), Dihydrocorynantheine synthase (DCS) | nih.govresearchgate.net |

Strategies for Diversifying Alkaloid Scaffolds via this compound Intermediate

The this compound intermediate provides a strategic entry point for diversifying alkaloid structures. By leveraging the inherent reactivity of this compound and introducing enzymes with varied specificities or by utilizing precursor-directed biosynthesis, novel alkaloid analogs can be generated.

One key strategy involves enzyme engineering . By mutating key enzymes like strictosidine synthase, researchers have been able to expand the substrate scope to accept "unnatural" precursors. For example, mutations in STR have allowed for the incorporation of halogenated tryptamine analogs, leading to the production of halogenated alkaloids. These modified alkaloids can then serve as handles for further chemical diversification.

Another approach is precursor-directed biosynthesis . This involves feeding synthetic, unnatural precursors to the engineered microbial host or plant cell culture. core.ac.uk The biosynthetic machinery of the host can then process these precursors, incorporating them into the final alkaloid structure. For example, feeding fluorinated tryptamine to engineered yeast strains has resulted in the production of fluorinated mitragynine (B136389) derivatives. nih.govbiorxiv.org This strategy allows for the creation of a library of novel compounds with potentially altered biological activities. nih.gov

Furthermore, the discovery and characterization of new enzymes from different plant species provide a toolkit for diversification. anr.fr Introducing these novel enzymes into an engineered host already producing this compound can channel the metabolic flux towards different alkaloid backbones, expanding the range of accessible compounds.

Future Research Directions

Elucidation of Undiscovered Enzymes and Pathways Downstream of Cathenamine

For many years, the enzymatic steps leading from this compound to the diverse scaffolds of MIAs, including the direct precursors to the anticancer drug vinblastine (B1199706), remained poorly characterized. nih.govnih.gov Recent breakthroughs, however, have illuminated significant portions of this metabolic map, simultaneously revealing new avenues for exploration.

A major advancement was the identification of enzymes that channel metabolites from the this compound/geissoschizine equilibrium toward the synthesis of catharanthine (B190766) and vindoline (B23647), the two monomeric precursors of vinblastine. nih.gov A key discovery was a dual-function geissoschizine synthase (GS) , an alcohol dehydrogenase that reduces the strictosidine (B192452) aglycone intermediate 4,21-dehydrogeissoschizine (B1238243) (in equilibrium with this compound) to form geissoschizine. nih.govresearchgate.netebi.ac.uk This step is critical, as geissoschizine is a versatile intermediate for a multitude of alkaloids. researchgate.netbiorxiv.org

Further downstream, the enzyme O-acetylstemmadenine oxidase (ASO) , a flavoprotein, acts on O-acetylstemmadenine to produce a reactive intermediate. nih.govuniprot.orgsci-hub.se This intermediate is then converted into distinct alkaloid scaffolds by a series of newly discovered hydrolases. Specifically, hydrolase 1 (HL1) , also known as catharanthine synthase, directs the cyclization to form catharanthine, while hydrolase 2 (HL2) , or tabersonine (B1681870) synthase, yields tabersonine. sci-hub.seresearchgate.net The full elucidation of this canonical pathway now enables synthetic biology approaches for producing these valuable MIAs. nih.gov

Future research will likely focus on discovering the enzymes responsible for the even greater diversity of MIAs that branch off this central pathway. For instance, geissoschizine can be transformed by various cytochrome P450 enzymes into different alkaloid types, such as the strychnos, sarpagan, and akuammiline (B1256633) scaffolds. researchgate.netbiorxiv.org The identification of enzymes like geissoschizine oxidase (GO), rhazimal synthase (CrRS), and sarpagan bridge enzyme (CrSBE) in Catharanthus roseus highlights how enzymatic promiscuity and gene duplication have created a complex metabolic network. biorxiv.org Many of these downstream transformations and the enzymes catalyzing them, particularly those leading to the more than 100 other MIAs found in C. roseus, remain unknown and are a key area for future gene discovery efforts. frontiersin.orgmdpi.com

Table 1: Recently Discovered Enzymes in Pathways Downstream of this compound

| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Function |

| Geissoschizine Synthase | GS | Alcohol Dehydrogenase | 4,21-Dehydrogeissoschizine | Geissoschizine | Controls flux towards iboga and aspidosperma alkaloids. nih.govnih.gov |

| O-acetylstemmadenine Oxidase | ASO | Flavoenzyme (BBE-like) | O-acetylstemmadenine | Reactive acetylated intermediate | Key step leading to catharanthine and tabersonine. nih.govuniprot.org |

| Hydrolase 1 (Catharanthine Synthase) | HL1 | Hydrolase | ASO product | Catharanthine | Catalyzes the final cyclization to form catharanthine. sci-hub.seresearchgate.net |

| Hydrolase 2 (Tabersonine Synthase) | HL2 | Hydrolase | ASO product | Tabersonine | Catalyzes the final cyclization to form tabersonine. sci-hub.seresearchgate.net |

| Geissoschizine Oxidase | GO | Cytochrome P450 | Geissoschizine | Dehydropreakuammicine | Forms strychnos-type alkaloids. biorxiv.org |

Advanced Mechanistic Studies using Computational Chemistry

The chemistry of this compound is inherently complex. Following the enzymatic removal of glucose from strictosidine by strictosidine β-glucosidase, the resulting unstable aglycone exists in a dynamic equilibrium between multiple isomers, including this compound, epithis compound, and the open-ring form 4,21-dehydrogeissoschizine. oup.comresearchgate.net The reduction of this equilibrium mixture by different reductases leads to various stereoisomers like ajmalicine (B1678821) and tetrahydroalstonine (B1682762). mdpi.comoup.com Understanding the factors that control this equilibrium and the precise mechanisms by which enzymes select a specific isomer and catalyze its transformation is a significant challenge.

Computational chemistry offers powerful tools to address these questions. rsc.org While specific computational studies focused solely on this compound are emerging, future research will undoubtedly apply these methods more broadly. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to:

Model the Equilibrium: Calculate the relative energies and structures of the various strictosidine aglycone isomers (including this compound) to understand their populations under physiological conditions. mdpi.com

Elucidate Reaction Mechanisms: Investigate the step-by-step mechanism of enzymes like geissoschizine synthase and tetrahydroalstonine synthase. biorxiv.org This includes modeling how the substrate binds in the active site and how the enzyme facilitates stereoselective hydride transfer to the iminium form of the substrate.

Explain Enzyme Promiscuity and Evolution: Analyze the active sites of the various downstream P450s and hydrolases to understand how subtle changes in amino acid composition lead to the formation of vastly different alkaloid scaffolds from a common precursor. biorxiv.org

Guide Enzyme Engineering: Computational models can predict how specific mutations might alter an enzyme's substrate specificity or catalytic activity, guiding the rational design of new biocatalysts for producing novel alkaloids. core.ac.uk

Studies on related systems, such as the use of DFT to probe the stability of similar alkaloids and MD simulations to understand Diels-Alderase enzymes in other biosynthetic pathways, provide a clear roadmap for the application of these powerful predictive tools to the this compound-centric network. nih.govmdpi.com

Optimization of this compound-Related Biosynthetic Pathways for Engineered Production

The low abundance of valuable MIAs like vinblastine in their native plant hosts has driven extensive research into metabolic engineering and synthetic biology. oup.comtwistbioscience.comresearchgate.net The goal is to reconstitute the biosynthetic pathways in more tractable and scalable heterologous hosts, such as the yeast Saccharomyces cerevisiae or the plant Nicotiana benthamiana. acs.orgnih.govcaltech.edu The recent elucidation of the full pathway from this compound to catharanthine and tabersonine has made this a tangible objective. nih.govacs.org

Future research in this area will focus on overcoming several key challenges:

Pathway Reconstruction and Optimization: The entire pathway from central metabolism to the final alkaloids involves over 30 enzymes. researchgate.net Successfully expressing this large number of genes, including complex plant enzymes like P450s and glycoproteins, in a microbial host is a major undertaking. nih.govnih.gov Strategies involve modular vector assembly, CRISPR-based genome integration, and careful tuning of enzyme expression levels to avoid the accumulation of toxic intermediates and the formation of dead-end products. acs.orgnih.govresearchgate.net

Enzyme and Host Engineering: Many of the plant enzymes are not optimally active in a yeast or bacterial environment. Future directions include the engineering of the enzymes themselves for improved stability and activity, as well as engineering the host (e.g., by modifying subcellular compartments) to better accommodate the complex, multi-location plant pathway. oup.comnih.govoup.com

Production of "New-to-Nature" Alkaloids: Engineered pathways provide an exciting platform for creating novel alkaloid derivatives. By feeding unnatural tryptamine (B22526) analogs to engineered hosts or by introducing enzymes with altered substrate specificities, it is possible to produce halogenated or hydroxylated versions of catharanthine and other MIAs, which may possess unique pharmacological properties. frontiersin.orgbiorxiv.org

The successful de novo synthesis of strictosidine and the production of catharanthine and tabersonine in engineered yeast from fed precursors are significant milestones. biorxiv.orgbiorxiv.org The complete microbial production of vinblastine, which was recently achieved through a combination of yeast biosynthesis of the precursors and a final chemical coupling step, demonstrates the immense potential of these approaches to create a stable and sustainable supply of these critical medicines. oup.com

Q & A

Q. What is the enzymatic pathway leading to Cathenamine biosynthesis, and how can researchers validate its intermediates?

this compound is synthesized via the deglucosylation of strictosidine by strictosidine β-D-glucosidase (SGD) in the terpenoid indole alkaloid (TIA) pathway. Researchers can validate intermediates using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H,15N-HMBC, to identify enamine tautomers in methanolic solutions . Additionally, heterologous expression of SGD in yeast systems (e.g., Saccharomyces cerevisiae) coupled with liquid chromatography-mass spectrometry (LC-MS) allows tracking of strictosidine conversion to this compound .

Q. How can this compound be distinguished from its structural analogs in plant extracts?

Differentiation requires a combination of analytical techniques:

- Chromatographic separation : High-performance liquid chromatography (HPLC) with UV/Vis detection to isolate this compound based on retention times.

- Spectroscopic confirmation : Compare NMR chemical shifts (e.g., δ 5.2–5.8 ppm for enamine protons) and tandem MS fragmentation patterns with reference standards .

Q. What are the standard protocols for ensuring reproducibility in this compound isolation?

- Sample preparation : Use fresh plant material (e.g., Catharanthus roseus leaves) and methanol-water (7:3 v/v) extraction to minimize degradation.

- Enzyme activity assays : Monitor SGD activity under controlled pH (5.5–6.0) and temperature (25–30°C) to optimize this compound yield .

- Data reporting : Include raw chromatograms, NMR spectra, and enzyme kinetic parameters (Km, Vmax) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound detection across experimental conditions?

Discrepancies often arise from solvent-dependent tautomerism (e.g., aqueous vs. methanolic systems) or enzyme inactivation during extraction. Strategies include:

- In-situ NMR : Track this compound formation directly in reaction mixtures to avoid artifact generation .

- Stabilization agents : Add NADP+ or reducing agents (e.g., ascorbate) to preserve enzyme-substrate complexes during isolation .

- Negative controls : Use SGD-knockout plant lines or chemical inhibitors to confirm signal specificity .

Q. What experimental designs are effective for studying this compound’s role in bifurcating TIA pathways?

- Isotopic labeling : Feed 13C-labeled tryptamine/secologanin to trace this compound flux into ajmalicine vs. tetrahydroalstonine .

- Enzyme mutagenesis : Modify SGD active-site residues (e.g., Tyr56, Phe65) via site-directed mutagenesis to alter product specificity .

- Computational modeling : Perform molecular docking of strictosidine aglycone with SGD homology models to predict binding orientations .

Q. How can synthetic biology approaches improve this compound production in heterologous systems?

- Yeast engineering : Co-express SGD with upstream pathway genes (TDC, STR) and optimize NADPH/NADH cofactor supply .

- Metabolic channeling : Scaffold enzymes using synthetic protein complexes to enhance intermediate transfer efficiency .

- Troubleshooting : Monitor for byproduct accumulation (e.g., geissoschizine) and adjust gene expression ratios using tunable promoters .

Methodological Challenges

Q. How should researchers address the instability of this compound during in vitro assays?

Q. What strategies validate the absence of this compound in mutant plant lines?

- Multi-omics correlation : Integrate transcriptomics (SGD expression), proteomics (enzyme abundance), and metabolomics (TIA profiles) .

- Sensitivity thresholds : Use ultra-high-resolution MS (Q-TOF) with detection limits <1 ng/mL to confirm absence .

Data Interpretation and Reporting

Q. How to assess the reliability of this compound quantification in complex matrices?

Q. What are the best practices for discussing contradictory findings in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.